molecular formula C4H6N2Na2S4 B15088460 Nabam, PESTANAL(R), analytical standard

Nabam, PESTANAL(R), analytical standard

Cat. No.: B15088460
M. Wt: 256.4 g/mol
InChI Key: UQJQVUOTMVCFHX-UHFFFAOYSA-L
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Description

. It is widely used as an analytical standard in various scientific fields due to its stability and well-defined properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nabam is synthesized through the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{H2NCH2CH2NH2} + 2 \text{CS2} + 2 \text{NaOH} \rightarrow \text{Na2C4H6N2S4} + 2 \text{H2O} ] This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of Nabam involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring a high yield of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Nabam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Nabam include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving Nabam include disulfides, thiourea derivatives, and substituted dithiocarbamates .

Mechanism of Action

Nabam exerts its effects primarily through the inhibition of enzyme activity. It forms complexes with metal ions, which are essential cofactors for many enzymes, thereby inhibiting their activity. This mechanism is particularly effective against enzymes involved in the metabolic pathways of fungi and bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nabam is unique among dithiocarbamates due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly suitable for use as an analytical standard in various scientific applications .

Properties

Molecular Formula

C4H6N2Na2S4

Molecular Weight

256.4 g/mol

IUPAC Name

disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2

InChI Key

UQJQVUOTMVCFHX-UHFFFAOYSA-L

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]

Origin of Product

United States

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